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N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide
Overview
Description
N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C24H32N2O This compound features a piperidine ring, a naphthalene moiety, and a cycloheptyl group, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide typically involves the reaction of naphthalen-1-ylmethylamine with cycloheptyl isocyanate in the presence of a base . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle large-scale reactions. The process would include the precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl) phenazine-1-carboxamide
- 4-amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide
Uniqueness
N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a naphthalene moiety, and a cycloheptyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N-cycloheptyl-1-(naphthalen-1-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c27-24(25-22-11-3-1-2-4-12-22)20-14-16-26(17-15-20)18-21-10-7-9-19-8-5-6-13-23(19)21/h5-10,13,20,22H,1-4,11-12,14-18H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTIZTPSTJMNDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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